Benzyltriphenylphosphonium bromide
CAS No.: 1449-46-3
Cat. No.: VC20977227
Molecular Formula: C25H22BrP
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1449-46-3 |
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Molecular Formula | C25H22BrP |
Molecular Weight | 433.3 g/mol |
IUPAC Name | benzyl(triphenyl)phosphanium;bromide |
Standard InChI | InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Standard InChI Key | WTEPWWCRWNCUNA-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Canonical SMILES | C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Benzyltriphenylphosphonium bromide, with the CAS registry number 1449-46-3, is a chemical compound known for its applications in organic synthesis. It is a white crystalline powder that is hygroscopic, meaning it has a tendency to absorb moisture from the air . The molecular formula of this compound is C25H22BrP, and its molecular weight is approximately 433.32 g/mol .
Synthesis of Benzyltriphenylphosphonium Bromide
The synthesis of benzyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with benzyl bromide in a solvent like toluene. This reaction is often conducted under controlled conditions, such as ice-cooling followed by stirring at room temperature . The use of microwave irradiation has also been explored to enhance the efficiency and yield of this reaction .
Synthesis Steps:
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Preparation of Reactants: Triphenylphosphine and benzyl bromide are prepared in appropriate quantities.
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Reaction Setup: The reaction is set up in a suitable solvent, typically toluene.
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Reaction Conditions: The reaction mixture is cooled with ice and stirred for a specified period.
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Product Isolation: The resulting solid is filtered, washed with solvents, and dried under vacuum.
Chemical Reactions:
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Reaction with 4-Methyl-oxetan-2-one: Produces 4-hydroxy-1-phenyl-1-(triphenyl-15-phosphanylidene)-pentan-2-one in the presence of tBuOK .
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Use in Wittig Reactions: Acts as a precursor for Wittig reagents, useful in organic synthesis .
Applications and Uses
Benzyltriphenylphosphonium bromide is utilized in various organic synthesis reactions, including:
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Stereoselective Azidolysis of Vinyl Epoxides
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Enantioselective Aziridination
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Friedel-Crafts Cyclization
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Biomimetic Iron(III) Mediated Oxidative Dimerization
Safety and Handling
This compound is considered hazardous and should be handled with caution. It is harmful if swallowed, in contact with skin, or if inhaled. Proper protective equipment and ventilation are recommended when handling benzyltriphenylphosphonium bromide .
Safety Data:
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Signal Word: Warning
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
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Storage Conditions: Inert atmosphere, room temperature.
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